N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2N5O2/c20-15-7-12(22)3-6-16(15)25-17(28)9-26-10-23-18-14(19(26)29)8-24-27(18)13-4-1-11(21)2-5-13/h1-8,10H,9H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBSHCSQDCMKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can modulate the activity of several enzymes and receptors, including:
- Kinases : Inhibition of specific kinases involved in cell proliferation and survival.
- PPARγ : Partial agonism at peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in glucose metabolism and adipocyte differentiation .
Anticancer Activity
Several studies have evaluated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines, demonstrating an IC50 value in the low micromolar range. This suggests significant potency in inhibiting cancer cell growth.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been assessed through various assays that measure cytokine production and inflammatory mediator release. Results indicate:
- Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on PPARγ Activation : A study demonstrated that certain analogues of pyrazolo[3,4-d]pyrimidines exhibit selective activation of PPARγ, leading to enhanced insulin sensitivity in cellular models . This finding is particularly relevant for the development of new antidiabetic agents.
- Antimicrobial Properties : Another investigation highlighted the antimicrobial effects of related compounds against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity which may be attributed to their ability to disrupt bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide (RN: 852450-48-7)
- Key Differences: Substituent on the acetamide side chain: 2-methoxyphenyl vs. 2-chloro-4-fluorophenyl in the target compound.
Compound B : N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (Example 83, Patent)
- Key Differences :
- Incorporation of a chromen-4-one moiety linked via an ethyl bridge, absent in the target compound.
- Additional fluorophenyl groups increase hydrophobicity and may enhance binding affinity to hydrophobic enzyme pockets.
Compound C : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Key Differences: Pyrimidin-4-amine core vs. pyrazolo-pyrimidin-4-one in the target compound. Presence of a methoxyphenylaminomethyl group at C5, contrasting with the acetamide side chain in the target compound.
Physicochemical and Bioactivity Comparisons
Research Findings
- Structural Flexibility : The pyrazolo-pyrimidine core allows diverse substitutions, as seen in Compounds A and B, enabling tailored interactions with biological targets .
- Substituent Impact : Electron-withdrawing groups (e.g., Cl, F) in the target compound may improve metabolic stability but reduce aqueous solubility compared to methoxy-substituted analogs .
- NMR Analysis : Comparative NMR studies (e.g., shifts in regions corresponding to substituents) highlight how structural modifications alter electronic environments, as demonstrated in pyrimidine derivatives .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the pyrazolo[3,4-d]pyrimidinone core followed by functionalization. Critical steps include:
- Core Formation : Cyclocondensation of 5-aminopyrazole derivatives with acetylacetone or malononitrile under acidic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold .
- Acetamide Linkage : Coupling the core with halogenated arylacetamide groups via nucleophilic substitution or amidation reactions, optimized using catalysts like triethylamine in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC .
Q. Table 1: Representative Synthetic Routes
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.3–7.8 ppm, pyrimidine carbons at δ 150–160 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms molecular packing; SHELX software is widely used for refinement .
- Mass Spectrometry (LC-MS/MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 485) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields for the pyrazolo[3,4-d]pyrimidine core be optimized?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, stoichiometry) to identify optimal conditions. For example, ethanol as a solvent improves cyclization yields by 15% compared to DMSO .
- Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) enhance regioselectivity during heterocycle formation .
Q. How should discrepancies between computational predictions and experimental spectral data be resolved?
- Methodological Answer :
- Multi-Technique Validation : Cross-check NMR/IR data with X-ray structures to resolve ambiguities (e.g., tautomeric forms of the pyrimidinone ring) .
- DFT Calculations : Adjust computational models (e.g., B3LYP/6-31G*) to account for solvent effects or hydrogen bonding, reducing RMSD between predicted and observed spectra .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in related analogs?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to modulate kinase inhibition potency .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features using Schrödinger Suite to predict binding affinity to target proteins (e.g., EGFR) .
Q. How can stability under physiological conditions be assessed for preclinical studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions; monitor degradation via HPLC .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS .
Data Contradictions and Resolution
Conflicting crystallographic and solution-phase data on rotational isomerism in the acetamide moiety
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
